Studies have investigated the potential antimicrobial and insecticidal properties of beta-phellandrene. Some research suggests that beta-phellandrene exhibits activity against specific bacteria and fungi [, ]. Additionally, studies have shown that beta-phellandrene, in combination with other monoterpenes, can possess insecticidal properties against certain insects [].
Limited research suggests that beta-phellandrene might possess anti-inflammatory properties. Studies on mice have shown that beta-phellandrene may help reduce inflammation in the paw []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Beta-Phellandrene is a cyclic monoterpene with the chemical formula C₁₀H₁₆, characterized by its unique structure that includes one exocyclic double bond, distinguishing it from its isomer, alpha-phellandrene, which has both double bonds endocyclic. Beta-phellandrene is primarily derived from essential oils of various plants, including water fennel and Canada balsam oil. Its aroma is often described as peppery-minty with a slight citrus note, making it popular in the fragrance industry .
Beta-phellandrene exhibits several biological activities that contribute to its applications in various fields:
Beta-phellandrene can be synthesized through various methods:
The applications of beta-phellandrene are diverse:
Beta-phellandrene belongs to a class of compounds known as phellandrenes. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Alpha-Phellandrene | Both double bonds are endocyclic | More prone to forming hazardous peroxides |
Limonene | Contains a cyclic structure with one double bond | Commonly used for its citrus aroma and flavor |
Myrcene | Contains two double bonds in a linear structure | Known for its sedative effects and anti-inflammatory properties |
Terpinolene | Contains two double bonds; more linear | Exhibits antioxidant properties |
Beta-phellandrene's unique structure with one exocyclic double bond differentiates it from these similar compounds, contributing to its distinct aroma and biological activities. Its applications in fragrance and pest control further emphasize its importance among terpenoids.
β-Phellandrene synthase (β-PHLS; EC 4.2.3.51/4.2.3.52) catalyzes the cyclization of prenyl diphosphates into β-phellandrene. Two distinct enzymatic routes exist:
Catalytic Mechanism:
Table 1: Comparative Properties of β-PHLS Enzymes
Source | Substrate | K_m (μM) | k_{cat} (s⁻¹) | Metal Cofactor |
---|---|---|---|---|
S. lycopersicum | NPP | 6.55 | 1.75 × 10⁻² | Mn²⁺ |
L. angustifolia | GPP | 8.20 | 2.10 × 10⁻² | Mg²⁺ |
Bacillus alcalophilus | GPP | 12.30 | 3.40 × 10⁻³ | Mn²⁺ |
Substrate preference is species-dependent:
Metal Dependence:
β-Phellandrene biosynthesis is tightly regulated at the transcriptional level:
Environmental Modulation:
Challenges:
Breakthroughs:
Table 2: Heterologous β-Phellandrene Production Systems
The genetic toxicity profile of beta-phellandrene has been comprehensively evaluated through multiple standardized assays encompassing both prokaryotic and eukaryotic test systems [1]. These investigations have employed the fundamental battery of genotoxicity tests including bacterial reverse mutation assays, single-cell gel electrophoresis, and micronucleus formation analysis [2] [3].
Ames Test Results
The mutagenic potential of beta-phellandrene was assessed using the standard Ames test protocol with multiple Salmonella typhimurium strains [1] [3]. In studies conducted according to Organisation for Economic Co-operation and Development Test Guideline 471, beta-phellandrene demonstrated negative results across all tested bacterial strains [3]. The compound was evaluated in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, as well as Escherichia coli strain WP2uvrA at concentrations up to 5000 micrograms per plate [3]. Testing was performed both in the presence and absence of metabolic activation systems, with no increases in revertant colony formation observed under any conditions [2] [3].
Specifically, beta-phellandrene was tested in Salmonella typhimurium TA100 at concentrations up to 1 milligram per milliliter, showing no increase in revertant numbers compared to solvent controls [2]. However, cytotoxicity was observed at concentrations above 0.03 milligrams per milliliter, necessitating testing at lower concentrations of 0.5 to 50 micrograms per milliliter in the TA98 strain [2]. The bacterial background layer remained intact across all tested concentrations, confirming the absence of mutagenic effects [2].
Comet Assay Findings
The comet assay, also known as single-cell gel electrophoresis, revealed significant DNA damage induction by beta-phellandrene at specific concentration ranges [1]. In vivo studies using ICR mice demonstrated that beta-phellandrene significantly induced DNA damage at concentrations of 1425 and 2850 milligrams per kilogram body weight [1]. The comet assay results showed dose-dependent increases in DNA strand breaks, as evidenced by increased tail moment and tail DNA percentage measurements [1].
At the lowest tested concentration of 712.5 milligrams per kilogram, beta-phellandrene did not produce significant DNA damage, indicating a threshold effect for genotoxic activity [1]. The positive results at higher concentrations demonstrated the compound's capacity to induce primary DNA lesions detectable through alkaline comet assay conditions [1].
Micronucleus Test Outcomes
Micronucleus formation analysis yielded complex results that varied depending on test system and metabolic activation conditions [1] [2]. In vivo micronucleus tests using ICR mice showed negative results across the tested concentration range of 712.5 to 2850 milligrams per kilogram, indicating no apparent chromosomal damage at the cellular level [1].
In vitro micronucleus testing using human peripheral blood lymphocytes produced different outcomes based on metabolic activation status [2]. Without metabolic activation, no increase in micronucleated binuclear cells was observed at concentrations up to 0.68 milligrams per milliliter [2]. However, in the presence of S9 metabolic activation system, a slight but statistically significant increase in micronuclei formation occurred at the highest tested concentration of 2.72 milligrams per milliliter [2]. This response was accompanied by limited cytotoxicity of approximately 5 percent [2].
The following table summarizes the comprehensive genetic toxicity test results for beta-phellandrene:
Test Type | Test System | Concentration/Dose | Metabolic Activation | Result | Study Reference |
---|---|---|---|---|---|
Ames Test (TA98) | Salmonella typhimurium TA98 | 0.5-50 μg/ml | With/Without S9 | Negative | VUB Study 2020 |
Ames Test (TA100) | Salmonella typhimurium TA100 | Up to 1 mg/ml | With/Without S9 | Negative | VUB Study 2020 |
Ames Test (TA1535) | Salmonella typhimurium TA1535 | Up to 5000 μg/plate | With/Without S9 | Negative | RIFM 2022 |
Ames Test (TA1537) | Salmonella typhimurium TA1537 | Up to 5000 μg/plate | With/Without S9 | Negative | RIFM 2022 |
Ames Test (WP2uvrA) | Escherichia coli WP2uvrA | Up to 5000 μg/plate | With/Without S9 | Negative | RIFM 2022 |
Comet Assay (in vivo) | ICR mice | 712.5 mg/kg | Not applicable | Negative | Cheng et al. 2017 |
Comet Assay (in vivo) | ICR mice | 1425 mg/kg | Not applicable | Positive | Cheng et al. 2017 |
Comet Assay (in vivo) | ICR mice | 2850 mg/kg | Not applicable | Positive | Cheng et al. 2017 |
Micronucleus Test (in vivo) | ICR mice | 712.5-2850 mg/kg | Not applicable | Negative | Cheng et al. 2017 |
Micronucleus Test (in vitro) | Human lymphocytes | Up to 0.68 mg/ml | Without S9 | Negative | VUB Study 2020 |
Micronucleus Test (in vitro, +S9) | Human lymphocytes | 2.72 mg/ml | With S9 | Slightly positive | VUB Study 2020 |
The molecular mechanisms underlying beta-phellandrene-induced genetic toxicity involve specific patterns of DNA damage and mutagenic activity [1]. Research has demonstrated that the compound's genotoxic effects are primarily manifested through DNA strand break formation rather than gene mutation induction in bacterial systems [1].
DNA Strand Break Formation
Beta-phellandrene exhibits significant capacity to induce DNA strand breaks, as demonstrated through comet assay analysis [1]. The mechanism of strand break induction appears to involve direct interaction with DNA structure or interference with DNA repair processes [1]. At effective concentrations of 1425 and 2850 milligrams per kilogram, the compound produces dose-dependent increases in both tail moment and tail DNA percentage, indicating progressive DNA fragmentation [1].
The alkaline comet assay conditions employed in these studies detect both single-strand breaks and alkali-labile sites, suggesting that beta-phellandrene may induce multiple types of primary DNA lesions [1]. The absence of significant DNA damage at the lowest tested concentration of 712.5 milligrams per kilogram indicates a threshold mechanism for DNA strand break induction [1].
Mutation Induction Mechanisms
Despite producing DNA strand breaks, beta-phellandrene demonstrated negative results in bacterial mutation assays across all tested strains and conditions [1] [2]. This apparent contradiction between DNA damage induction and mutation formation suggests that the compound's genotoxic effects may be primarily cytotoxic rather than mutagenic in prokaryotic systems [1].
The negative Ames test results indicate that beta-phellandrene does not induce point mutations in the specific genetic loci examined in Salmonella typhimurium and Escherichia coli test strains [2] [3]. This finding suggests that while the compound can cause DNA structural damage, it may not produce the types of base substitutions or frameshift mutations detected by the bacterial reverse mutation assay [2].
The following table details the specific DNA damage and mutation endpoints evaluated for beta-phellandrene:
Endpoint | Test Method | Effective Dose/Concentration | Response Type |
---|---|---|---|
DNA Strand Breaks | Comet Assay | 1425-2850 mg/kg | Positive |
Mutation Induction | Ames Test | With/Without S9 | Negative |
Chromosomal Damage | Chromosomal Aberration | No effect observed | Negative |
Micronuclei Formation | Micronucleus Test | 2.72 mg/ml (with S9 only) | Equivocal |
Tail Moment (Comet) | Comet Assay | 1425-2850 mg/kg | Dose-dependent increase |
Tail DNA Percentage | Comet Assay | 1425-2850 mg/kg | Dose-dependent increase |
Chromosomal aberration testing of beta-phellandrene has been conducted using mammalian cell systems to evaluate the compound's clastogenic potential [1] [3]. These studies employed Chinese hamster ovary cells and human peripheral blood lymphocytes as test systems to assess structural chromosome damage [1] [3].
Clastogenic Activity Assessment
Beta-phellandrene was evaluated for clastogenic activity using an in vitro micronucleus test conducted in compliance with Good Laboratory Practice regulations and Organisation for Economic Co-operation and Development Test Guideline 487 [3]. Human peripheral blood lymphocytes were treated with beta-phellandrene in dimethyl sulfoxide at concentrations up to 5000 micromolar (681.2 micrograms per milliliter) in both the presence and absence of metabolic activation [3].
The results demonstrated that beta-phellandrene did not induce binucleated cells with micronuclei when tested up to cytotoxic concentrations in either the presence or absence of an S9 activation system [3]. Under the study conditions, beta-phellandrene was considered non-clastogenic in the in vitro micronucleus test [3].
Chromosomal Structural Analysis
Chromosomal aberration testing using Chinese hamster ovary cells revealed negative results for beta-phellandrene across tested concentration ranges [1]. The compound did not induce structural chromosomal aberrations such as breaks, gaps, or exchanges when evaluated according to standard testing protocols [1]. These findings indicate that beta-phellandrene does not possess significant clastogenic activity under the tested experimental conditions [1].
The negative results in chromosomal aberration tests contrast with the positive DNA strand break induction observed in comet assays, suggesting that the DNA damage produced by beta-phellandrene may be rapidly repaired or may not reach levels sufficient to produce stable chromosomal lesions [1]. This pattern indicates that while the compound can induce primary DNA damage, it may not progress to the level of chromosomal structural alterations detectable through cytogenetic analysis [1].
Micronucleus Formation Patterns
The analysis of micronucleus formation revealed differential responses depending on metabolic activation conditions [2]. In the absence of metabolic activation, beta-phellandrene produced no significant increase in micronucleated binuclear cells at concentrations up to 0.68 milligrams per milliliter [2]. However, the presence of S9 metabolic activation resulted in a slight but statistically significant increase in micronuclei at the highest tested concentration of 2.72 milligrams per milliliter [2].
This metabolic activation-dependent response suggests that beta-phellandrene metabolites may possess greater clastogenic potential than the parent compound [2]. The limited magnitude of the response, occurring only at the highest tested concentration with minimal cytotoxicity, indicates that any clastogenic activity is relatively weak compared to known positive control substances [2].
The genetic toxicity profile of beta-phellandrene demonstrates distinct species-specific response patterns that reflect fundamental differences between prokaryotic and eukaryotic cellular systems [1] [2]. These differential responses provide insight into the compound's mechanism of action and potential for genotoxic effects across biological systems [1] [2].
Prokaryotic Response Characteristics
Prokaryotic test systems, including Salmonella typhimurium and Escherichia coli strains, consistently demonstrated negative responses to beta-phellandrene exposure across all tested conditions [2] [3]. The bacterial reverse mutation assays showed no increase in revertant colony formation at concentrations up to 5000 micrograms per plate, both with and without metabolic activation [2] [3].
The lack of mutagenic activity in prokaryotic systems suggests that beta-phellandrene does not interact significantly with bacterial DNA repair mechanisms or does not produce the types of DNA lesions that result in point mutations detectable in these test systems [2]. The consistent negative results across multiple bacterial strains with different genetic backgrounds and repair capabilities indicate that the compound's genotoxic potential is limited in prokaryotic organisms [2] [3].
Cytotoxicity was observed in bacterial systems at concentrations above 0.03 milligrams per milliliter in Salmonella typhimurium TA100, indicating that while beta-phellandrene can affect bacterial cell viability, it does not produce mutagenic effects at sub-cytotoxic concentrations [2]. This pattern suggests that any effects on bacterial DNA are likely secondary to general cellular toxicity rather than specific genotoxic mechanisms [2].
Mammalian System Responses
Mammalian test systems demonstrated markedly different responses to beta-phellandrene exposure, with evidence of DNA damage induction at specific concentration ranges [1] [2]. In vivo studies using ICR mice showed positive results in comet assays at concentrations of 1425 and 2850 milligrams per kilogram, indicating significant DNA strand break formation [1].
The mammalian cell responses were characterized by threshold effects, with DNA damage becoming apparent only above specific concentration levels [1]. At 712.5 milligrams per kilogram, no significant DNA damage was observed, while higher concentrations produced dose-dependent increases in comet assay parameters [1]. This threshold response pattern suggests that mammalian cellular defense mechanisms may be capable of managing beta-phellandrene-induced damage up to a certain exposure level [1].
Human peripheral blood lymphocytes demonstrated intermediate sensitivity, with micronucleus formation occurring only in the presence of metabolic activation at the highest tested concentration [2]. This metabolic activation dependency indicates that beta-phellandrene metabolites may be more genotoxic than the parent compound in mammalian systems [2].
Comparative Sensitivity Analysis
The following table summarizes the species-specific response patterns observed for beta-phellandrene:
Species/System | Kingdom | Primary Response | Sensitivity Level |
---|---|---|---|
Salmonella typhimurium | Prokaryotic | Gene mutation (negative) | Low |
Escherichia coli | Prokaryotic | Gene mutation (negative) | Low |
ICR Mice (in vivo) | Mammalian | DNA strand breaks (positive) | High |
Human Lymphocytes | Mammalian | Micronuclei formation (equivocal) | Moderate |
CHO Cells | Mammalian | Chromosomal aberration (negative) | Low |
WEHI-3 Cells | Mammalian | Gene expression alteration | High |
The differential sensitivity patterns indicate that mammalian systems, particularly in vivo models, demonstrate greater susceptibility to beta-phellandrene-induced genetic damage compared to prokaryotic systems [1] [4]. This pattern may reflect differences in metabolic capacity, DNA repair mechanisms, or cellular uptake and distribution of the compound [1] [4].
The higher sensitivity observed in mammalian systems suggests that beta-phellandrene may require metabolic activation to exert its full genotoxic potential [1] [2]. The involvement of metabolic activation is supported by the enhanced micronucleus formation observed in human lymphocytes only in the presence of S9 metabolic activation systems [2]. This finding indicates that phase I metabolic enzymes may convert beta-phellandrene to more reactive metabolites capable of interacting with DNA [2].
Flammable;Health Hazard